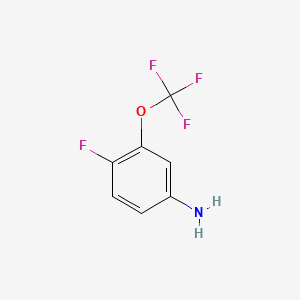

4-Fluoro-3-(trifluoromethoxy)aniline

Description

Propriétés

IUPAC Name |

4-fluoro-3-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMGZPOPIVVIRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616347 | |

| Record name | 4-Fluoro-3-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113421-98-0 | |

| Record name | 4-Fluoro-3-(trifluoromethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113421-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis via Trifluoromethoxybenzene Intermediates

One robust approach involves the preparation of trifluoromethoxybenzene derivatives, followed by nitration and reduction steps to yield the target aniline.

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of trifluoromethoxybenzene from trichloromethoxybenzene | Reaction with anhydrous hydrogen fluoride (HF) at 80°C for 4-6 hours under pressure (30-35 kg/cm²) | Hydrochloric acid is a by-product; crude product distilled to isolate pure trifluoromethoxybenzene |

| 2 | Nitration of trifluoromethoxybenzene | Reaction with concentrated sulfuric acid and nitric acid at 0-35°C | Produces a mixture of isomers, with para-isomer predominating (~90%) |

| 3 | Isolation of nitro-trifluoromethoxybenzene | Extraction with dichloromethane (DCM), drying, and evaporation | Crude product used for further transformation |

| 4 | Reduction or diazotization to aniline | Diazotization of 4-(trifluoromethoxy)aniline in 9N sulfuric acid with sodium nitrite at <5°C, followed by decomposition at 110°C for 2 hours | Organic extraction and purification yield the target compound |

This method is detailed in patent WO2016125185A2, which emphasizes the importance of temperature control during nitration and diazotization steps to maximize yield and purity.

Diazotization and Hydrolysis Route from 4-Fluoro-3-(trifluoromethyl)aniline

Another approach, although more commonly applied to related phenol derivatives, involves diazotization of 4-fluoro-3-(trifluoromethyl)aniline followed by hydrolysis to yield phenol intermediates, which can be further transformed to the trifluoromethoxy aniline.

While this method is primarily for phenol derivatives, it provides insight into the diazotization chemistry relevant to the preparation of trifluoromethoxy anilines and their intermediates.

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluoro-3-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Nucleophilic substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles under suitable conditions.

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Major Products Formed

Nucleophilic substitution: Substituted anilines with various functional groups.

Oxidation: Nitro or nitroso derivatives.

Reduction: Reduced amines or other hydrogenated products.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

4-Fluoro-3-(trifluoromethoxy)aniline serves as a key intermediate in various chemical syntheses. Notably, it is utilized in:

- Synthesis of Trifluoromethylated Poly(phenylene oxide) : This polymer exhibits enhanced thermal stability and chemical resistance, making it suitable for high-performance applications .

- Preparation of Ureido Derivatives : It reacts with isocyanates to form compounds like 2-[3-(4-fluoro-3-trifluoromethyl-phenyl)-ureido]-2-methyl-propionic acid methyl ester, which are valuable in medicinal chemistry .

Pharmaceutical Applications

The compound has been investigated for its potential in drug development:

- Antibacterial Activity : Research indicates that fluorinated compounds, including derivatives of this compound, exhibit varying levels of antibacterial activity against Gram-positive and Gram-negative bacteria. Such studies emphasize the importance of fluorination in enhancing biological activity .

Agrochemical Applications

In agrochemistry, this compound is employed as an intermediate in the synthesis of herbicides and pesticides. These fluorinated compounds often demonstrate improved efficacy and environmental stability compared to their non-fluorinated counterparts .

Data Table: Applications Overview

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Trifluoromethylated poly(phenylene oxide) | Enhanced thermal stability |

| Pharmaceutical | Ureido derivatives for medicinal chemistry | Potential antibacterial properties |

| Agrochemicals | Intermediates for pesticides and herbicides | Improved efficacy and stability |

Case Studies

- Fluorinated Antibacterial Agents : A study demonstrated that derivatives of this compound showed significant antibacterial activity against strains such as E. coli and S. aureus. The structure-activity relationship highlighted the role of fluorination in enhancing potency .

- Polymer Chemistry : The incorporation of this compound into poly(phenylene oxide) matrices has led to materials with superior mechanical properties and resistance to solvents, showcasing its utility in advanced material science applications .

Mécanisme D'action

The mechanism of action of 4-Fluoro-3-(trifluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity towards these targets. These interactions can modulate biological pathways, leading to desired therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Trifluoromethyl)aniline

- 3-(Trifluoromethyl)aniline

- 4-Fluoro-3-(trifluoromethyl)aniline

Uniqueness

4-Fluoro-3-(trifluoromethoxy)aniline is unique due to the simultaneous presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Activité Biologique

4-Fluoro-3-(trifluoromethoxy)aniline is a fluorinated aromatic compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. The unique arrangement of the trifluoromethoxy and fluoro groups contributes to its reactivity and biological properties, making it a subject of various studies aimed at understanding its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of both a fluoro group and a trifluoromethoxy group significantly influences its electronic properties, enhancing its lipophilicity and potentially affecting its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 201.11 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water partition coefficient) | High (indicates lipophilicity) |

Antimicrobial Activity

Research indicates that compounds with trifluoromethoxy substituents often exhibit enhanced antimicrobial properties. A study on similar compounds revealed that the introduction of trifluoromethyl groups significantly increased their activity against various pathogens, including Mycobacterium tuberculosis .

Inhibition of Enzymatic Activity

This compound has been identified as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the metabolism of tryptophan. Inhibition of IDO1 can modulate immune responses, making it a target for cancer immunotherapy . The compound's ability to decrease IDO1 activity suggests potential applications in treating cancers where immune evasion is mediated by this enzyme.

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationships of fluorinated anilines have shown that the position and type of substituents significantly affect biological activity. For instance, the introduction of a trifluoromethoxy group at the meta or para position relative to the amino group enhances potency against certain biological targets compared to non-fluorinated analogs .

Case Study 1: Antitubercular Activity

In a high-throughput screening study, salicylanilide derivatives were evaluated for their antitubercular activity. The results indicated that compounds with similar trifluoromethoxy substitutions exhibited MIC values ranging from 0.8 to 1.6 µM against Mycobacterium tuberculosis, highlighting the potential of fluorinated anilines in developing new antitubercular agents .

Case Study 2: IDO1 Inhibition

A patent application detailed the synthesis and evaluation of IDO1 inhibitors, including variations of this compound. These compounds showed promising results in preclinical models, suggesting their utility in enhancing anti-tumor immunity by preventing tryptophan catabolism .

Q & A

Q. What are the recommended laboratory-scale synthesis routes for 4-Fluoro-3-(trifluoromethoxy)aniline?

Methodological Answer: A validated approach involves substituting aniline derivatives in coupling reactions. For example, in a patent application, this compound was synthesized by replacing 3-ethynylaniline in a reaction with N-(imidazo[4,5-b]pyridine-7-carbonyl) intermediates under standard Buchwald-Hartwig amination conditions . Key parameters include:

- Catalyst system : Pd(OAc)₂/Xantphos.

- Solvent : Toluene or dioxane.

- Temperature : 80–100°C.

- Molecular formula : C₇H₅F₄NO (MW: 209.12 g/mol).

Characterization : Confirm purity via HPLC (>98%) and structural identity using ¹⁹F NMR (δ: -58 ppm for CF₃O, -110 ppm for F) and HRMS (m/z 210.03 [M+H]⁺) .

Q. How can researchers optimize purification of this compound?

Methodological Answer: Due to its volatility (predicted boiling point: ~207–208°C based on analogous trifluoromethoxy compounds ), use fractional distillation under reduced pressure (15–20 mmHg). For residual metal catalysts, employ silica gel chromatography with ethyl acetate/hexane (1:4). Monitor for byproducts (e.g., dehalogenated intermediates) via TLC (Rf: 0.3 in EtOAc/hexane 1:3).

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H NMR : Aromatic protons appear as doublets (J = 8–10 Hz) at δ 6.8–7.2 ppm.

- ¹⁹F NMR : Distinct signals for -OCF₃ (δ: -58 ppm) and -F (δ: -110 ppm) .

- IR : Confirm NH₂ stretches (~3450 cm⁻¹) and C-F vibrations (1150–1250 cm⁻¹).

- MS : ESI+ shows [M+H]⁺ at m/z 210.03 with isotopic peaks for fluorine (natural abundance 18.8%) .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence regioselectivity in electrophilic aromatic substitution?

Methodological Answer: The -OCF₃ group is a strong para-directing substituent, surpassing even amides in directing power . For example, nitration of N-acetyl-3-(trifluoromethoxy)aniline predominantly yields the 6-nitro isomer (para to -OCF₃) with minor 4-substitution (10% yield) . This selectivity is critical for designing derivatives for agrochemicals or pharmaceuticals. Experimental Design :

- React substrate with HNO₃/H₂SO₄ at 0°C.

- Monitor regioselectivity via ¹H NMR integration or LC-MS.

Q. What are the challenges in analyzing metabolic stability of derivatives containing this scaffold?

Methodological Answer: The trifluoromethoxy group enhances metabolic stability by resisting oxidative cleavage compared to methoxy groups. However, the -NH₂ group is susceptible to acetylation or oxidation. Protocol :

- Incubate derivatives with liver microsomes (human/rat) at 37°C.

- Quantify parent compound depletion via LC-MS/MS.

- Key metabolites: N-acetylated (m/z +42) or hydroxylated (m/z +16) products.

Q. How can computational modeling predict the electronic effects of this compound in drug design?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal:

- HOMO-LUMO gap : ~5.2 eV (indicative of moderate reactivity).

- Electrostatic potential : Strong electron withdrawal by -OCF₃ and -F groups, making the ring electron-deficient.

Application : Use these insights to design kinase inhibitors where electron-deficient aromatics enhance target binding .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.